1,2,4-Trifluoro-3-(trifluoromethyl)benzene

Vue d'ensemble

Description

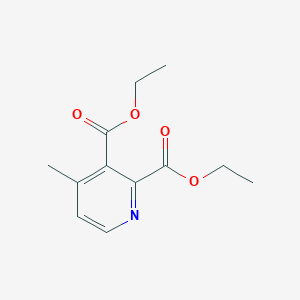

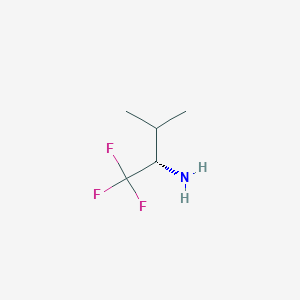

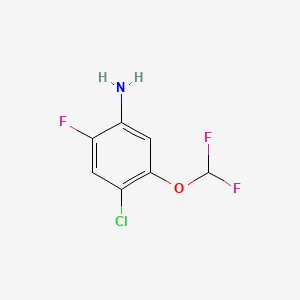

1,2,4-Trifluoro-3-(trifluoromethyl)benzene, also known as TFM, is a fluorinated aromatic compound that has been widely used in scientific research. It is a colorless liquid with a molecular weight of 216.08 g/mol and a boiling point of 97-98°C. TFM has been extensively studied due to its unique properties, such as its ability to be easily synthesized and its high reactivity towards various chemical reactions.

Applications De Recherche Scientifique

Synthesis and Material Applications

- Polymer Synthesis: It's used as a monomer in the synthesis of hyperbranched poly(arylene ether)s, exhibiting high molecular weight and excellent thermal stability (Banerjee et al., 2009).

- Electrophilic Trifluoromethylation: Acts as a catalyst for trifluoromethylation of aromatic compounds, showing potential in organic synthesis (Mejía & Togni, 2012).

- Production of Functionalized Benzenes: Used in generating functionalized (trifluoromethyl)benzenes and -pyridines, showcasing its versatility in chemical synthesis (Volle & Schlosser, 2002).

- Synthesis of Fluorine-Containing Polyetherimide: Employed in the creation of novel fluorine-containing materials with potential applications in various industries (Yu Xin-hai, 2010).

- Crystal Structure Analysis: Used in studying the molecular structure and properties of highly crowded fluorinated benzenes (Hanamoto et al., 2006).

Chemical Properties and Applications

- Hydroarylation of Acetylenes: Explored in the hydroarylation of acetylenes, contributing to the field of organic chemistry (Alkhafaji et al., 2013).

- Electrochemistry: Investigated for its electrochemical properties, particularly in relation to electrogenerated chemiluminescence, which has applications in analytical chemistry (Qi et al., 2016).

- Spectroscopic Investigations: Analyzed using quantum mechanical calculations and spectroscopic methods to understand its molecular structure and reactivity (Govindasamy & Gunasekaran, 2015).

- Molecular Structure and Conformation: Studied for its molecular structure and conformation using gas-phase electron diffraction and quantum chemical calculations, providing insights into molecular geometry and electron distribution (Kolesnikova et al., 2014).

Safety and Hazards

1,2,4-Trifluoro-3-(trifluoromethyl)benzene is classified as a flammable liquid and can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure). The target organs include the respiratory system . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Mécanisme D'action

2,3,6-Trifluorobenzotrifluoride, also known as 1,2,4-Trifluoro-3-(trifluoromethyl)benzene, is a compound with a molecular formula of C7H2F6 . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The compound is used as an intermediate in organic syntheses

Mode of Action

As an intermediate in organic syntheses , it likely interacts with other compounds to form new products, but the specifics of these interactions are dependent on the particular synthesis process.

Biochemical Pathways

As an intermediate in organic syntheses , it may be involved in various chemical reactions, but the specific pathways would depend on the other compounds present in the reaction.

Result of Action

As an intermediate in organic syntheses , its primary role is likely in the formation of new compounds, but the specific effects would depend on the particular synthesis process.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3,6-Trifluorobenzotrifluoride. For instance, it should be stored away from oxidizing agents and ignition sources, and in a cool, dry, and well-ventilated condition . These precautions help to maintain the stability of the compound and prevent unwanted reactions.

Propriétés

IUPAC Name |

1,2,4-trifluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F6/c8-3-1-2-4(9)6(10)5(3)7(11,12)13/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHUARSWVAZFNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(F)(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10559453 | |

| Record name | 1,2,4-Trifluoro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122030-02-8 | |

| Record name | 1,2,4-Trifluoro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Cbz-1,8-diazaspiro[5.5]undecane](/img/structure/B3030928.png)

![Methyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3030929.png)

![1H-Pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B3030933.png)